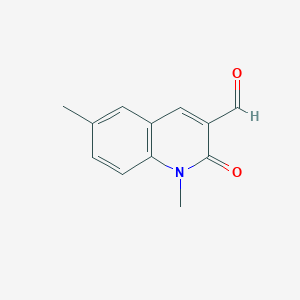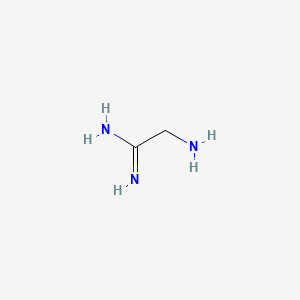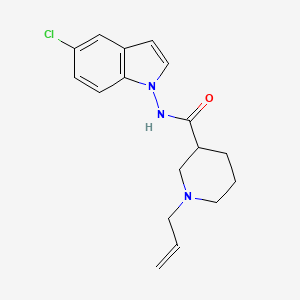
N-(5-Chloro-1H-indol-1-yl)-1-(prop-2-en-1-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a piperidine ring substituted with an allyl group and a carboxamide group, along with a 5-chloro-1H-indole moiety.
Preparation Methods
The synthesis of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated to introduce the chlorine atom at the 5-position.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of a suitable precursor. The allyl group can be introduced via an alkylation reaction using an allyl halide. Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine .
Chemical Reactions Analysis
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can be compared with other indole derivatives, such as:
1-allyl-n-(5-fluoro-1h-indol-1-yl)piperidine-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.
1-allyl-n-(5-bromo-1h-indol-1-yl)piperidine-3-carboxamide: Bromine substitution can lead to variations in reactivity and biological properties.
The uniqueness of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Properties
CAS No. |
919102-36-6 |
|---|---|
Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(5-chloroindol-1-yl)-1-prop-2-enylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h2,5-7,10-11,14H,1,3-4,8-9,12H2,(H,19,22) |
InChI Key |
CCDJIDMGWCZGKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



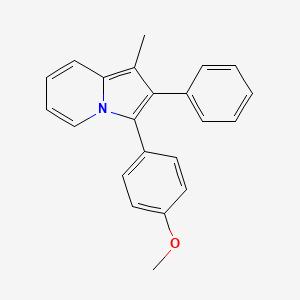
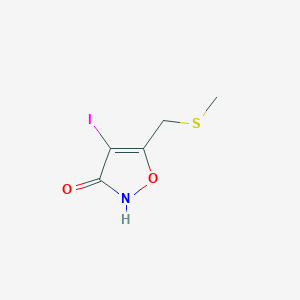
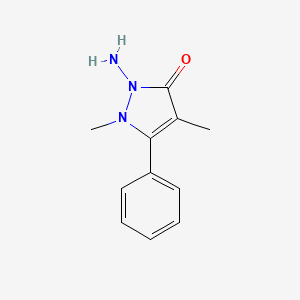

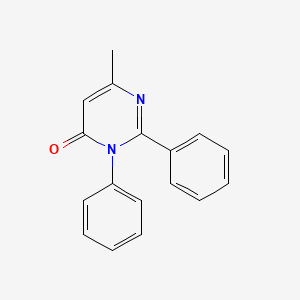

![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
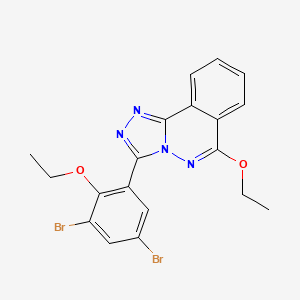
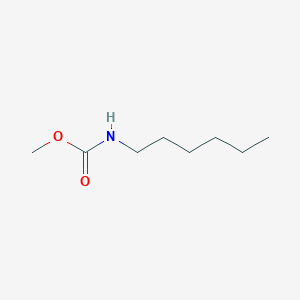
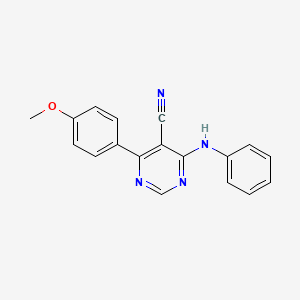
![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
